molecular formula C26H17NO6 B3581889 (4-Oxo-2-phenylchromen-3-yl) 3-(1,3-dioxoisoindol-2-yl)propanoate

(4-Oxo-2-phenylchromen-3-yl) 3-(1,3-dioxoisoindol-2-yl)propanoate

Cat. No.: B3581889
M. Wt: 439.4 g/mol
InChI Key: QGFWPEHCCJQLAV-UHFFFAOYSA-N
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Description

(4-Oxo-2-phenylchromen-3-yl) 3-(1,3-dioxoisoindol-2-yl)propanoate is a complex organic compound that features a chromone core and an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Oxo-2-phenylchromen-3-yl) 3-(1,3-dioxoisoindol-2-yl)propanoate typically involves multi-step organic reactions. One common method starts with the condensation of 3-formylchromone with cyanoacetamide in boiling distilled water to form 2-cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide . This intermediate can then be reacted with various phosphorus reagents to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Oxo-2-phenylchromen-3-yl) 3-(1,3-dioxoisoindol-2-yl)propanoate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrazine, phenylhydrazine, and hydroxylamine. These reactions typically proceed under mild conditions, such as room temperature in ethanol, and yield high amounts of the desired products .

Major Products

The major products formed from these reactions include pyrazole and isoxazole derivatives, which are of significant interest due to their potential biological activities .

Mechanism of Action

The mechanism of action for (4-Oxo-2-phenylchromen-3-yl) 3-(1,3-dioxoisoindol-2-yl)propanoate involves nucleophilic attack on the β-carbon of the chromone ring, followed by heterocyclization. This process is facilitated by the presence of active methylene groups and results in the formation of various heterocyclic compounds . The molecular targets and pathways involved in its biological activities are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4-Oxo-2-phenylchromen-3-yl) 3-(1,3-dioxoisoindol-2-yl)propanoate apart is its combination of the chromone and isoindole structures, which allows for a broader range of chemical reactions and potential applications. This dual functionality makes it a versatile compound in both synthetic and applied chemistry.

Properties

IUPAC Name

(4-oxo-2-phenylchromen-3-yl) 3-(1,3-dioxoisoindol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17NO6/c28-21(14-15-27-25(30)17-10-4-5-11-18(17)26(27)31)33-24-22(29)19-12-6-7-13-20(19)32-23(24)16-8-2-1-3-9-16/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFWPEHCCJQLAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OC(=O)CCN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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